2-(6-nitro-1H-indazol-1-yl)acetic acid
Description
2-(6-Nitro-1H-indazol-1-yl)acetic acid (CAS 857801-04-8) is a nitro-substituted indazole derivative with the molecular formula C₉H₇N₃O₄ and a molecular weight of 221.17 g/mol . Structurally, it features a nitro group (-NO₂) at the 6-position of the indazole ring and an acetic acid moiety at the 1-position. This compound is typically stored as a powder at room temperature and is classified with the GHS signal word "Warning" due to hazards including skin irritation, eye damage, and toxicity if swallowed (H302, H315, H319, etc.) . Its primary applications are in pharmaceutical research, particularly as a precursor for synthesizing bioactive molecules.
Properties
IUPAC Name |
2-(6-nitroindazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-9(14)5-11-8-3-7(12(15)16)2-1-6(8)4-10-11/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPCLJQBZJYUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The nitro group can be introduced via nitration reactions using reagents such as nitric acid and sulfuric acid . The acetic acid moiety is then added through a substitution reaction involving chloroacetic acid .
Chemical Reactions Analysis
Reaction Conditions and Yield:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 6-Nitro-1H-indazole, ethyl bromoacetate, THF, K<sub>2</sub>CO<sub>3</sub>, TBAI, 48h, RT | Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate | 66%1 |
| 2 | Acidic/basic hydrolysis (inferred) | 2-(6-Nitro-1H-indazol-1-yl)acetic acid | N/A2 |
Mechanistic Insights :
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Step 1 : Nucleophilic substitution at the N1 position of 6-nitroindazole with ethyl bromoacetate under mild basic conditions (K<sub>2</sub>CO<sub>3</sub>). Tetra-n-butylammonium iodide (TBAI) acts as a phase-transfer catalyst1.
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Step 2 : Hydrolysis of the ethyl ester under acidic or alkaline conditions to yield the carboxylic acid2.
Functional Group Reactivity
The carboxylic acid group enables diverse derivatization:
Amide Formation
While no direct examples are reported in the reviewed literature, the carboxylic acid can theoretically react with amines (e.g., via EDC/HOBt coupling) to form amides. Such derivatives are common in drug discovery for enhancing bioavailability2.
Esterification
Reversible esterification is demonstrated in its synthesis (Step 1). The ethyl ester intermediate is key for purification before hydrolysis1.
Decarboxylation
Under thermal or photolytic conditions, the acid may undergo decarboxylation, though experimental evidence is not provided in the analyzed sources.
Biological Activity Context
While not a direct reaction, this compound and its derivatives exhibit pharmacological potential:
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Antimicrobial Activity : Analogous 2-azetidinone derivatives of 6-nitroindazole show antibacterial and antifungal properties34.
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Anti-inflammatory Action : Substituted β-lactam derivatives of indazole demonstrate in vivo anti-inflammatory effects in albino rats4.
Structural Characterization
Key spectroscopic data for reaction intermediates:
Ethyl 2-(6-Nitro-1H-indazol-1-yl)acetate1
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IR : 1725 cm<sup>-1</sup> (C=O stretch of ester).
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<sup>1</sup>H NMR : δ 4.21 (q, 2H, –OCH<sub>2</sub>CH<sub>3</sub>), 5.32 (s, 2H, –CH<sub>2</sub>COO).
2-(6-Nitro-1H-indazol-1-yl)acetic Acid2
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SMILES : C1=CC2=C(C=C1N+[O-])N(N=C2)CC(=O)O.
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Molecular Weight : 221.17 g/mol.
Reaction Optimization Opportunities
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Catalysis : Transition-metal catalysts (e.g., Pd) could explore cross-coupling reactions at the indazole ring.
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Green Chemistry : Replace THF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability1.
Footnotes
-
Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate synthesis (IUCrData, 2017). ↩ ↩2 ↩3 ↩4 ↩5 ↩6
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Physicochemical properties of this compound (American Elements, 2024). ↩ ↩2 ↩3 ↩4 ↩5
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Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole (Samadhiya et al., 2012). ↩
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Pharmacological evaluation of β-lactam derivatives (CiteSeerX, 2012). ↩ ↩2
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Hazard classification data (PubChem, 2025). ↩
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(6-nitro-1H-indazol-1-yl)acetic acid typically involves multi-step organic reactions. For example, a study reported the synthesis of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones from 6-nitro-1H-indazole, which serves as a precursor. The compounds were characterized using various spectroscopic methods including IR, ^1H NMR, and mass spectrometry, confirming the successful formation of the target molecules .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activities. Compounds synthesized from this base structure were tested against various microorganisms, including bacteria and fungi. The results indicated that certain derivatives displayed potent antibacterial and antifungal properties, with structure-activity relationships suggesting that the presence of nitro groups enhances efficacy against specific pathogens .
Antitubercular Activity
In addition to general antimicrobial effects, specific derivatives have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. The study found that some compounds showed promising results in inhibiting the growth of this pathogen, indicating potential for further development as therapeutic agents in treating tuberculosis .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds derived from this compound have also been investigated. In vivo studies conducted on albino rats demonstrated that these compounds could reduce inflammation markers significantly, suggesting their potential use in treating inflammatory diseases .
Pharmacological Insights
The pharmacological potential of this compound derivatives is further supported by pharmacophore modeling studies. These studies aim to identify the essential structural features that contribute to biological activity. For instance, a study explored the binding interactions of various derivatives with specific biological targets using molecular docking and QSAR (Quantitative Structure–Activity Relationship) analysis. The findings revealed critical insights into how modifications to the indazole ring can influence binding affinity and biological efficacy .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 2-(6-nitro-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Molecular and Structural Features
The following table summarizes key structural and molecular properties of 2-(6-nitro-1H-indazol-1-yl)acetic acid and analogous indazole derivatives:
| Compound Name | CAS No. | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|---|
| This compound | 857801-04-8 | -NO₂ (6), -CH₂COOH (1) | C₉H₇N₃O₄ | 221.17 | Nitro group enhances electron-withdrawing effects |
| 2-(6-Chloro-1H-indazol-3-yl)acetic acid | 35715-85-6 | -Cl (6), -CH₂COOH (3) | C₉H₇ClN₂O₂ | 210.62 | Chlorine substituent; acetic acid at 3-position |
| 2-(6-Bromo-1H-indazol-3-yl)acetic acid | 944904-66-9 | -Br (6), -CH₂COOH (3) | C₉H₇BrN₂O₂ | 255.07 | Bromine substituent; higher molecular weight |
| 2-(6-Bromo-1-methyl-1H-indazol-3-yl)acetic acid | 1784108-36-6 | -Br (6), -CH₃ (1), -CH₂COOH (3) | C₁₀H₉BrN₂O₂ | 277.10 | Methyl group at 1-position alters steric effects |
| 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid | 1188044-87-2 | -F (6), dihydroindenyl backbone | C₁₁H₁₁FO₂ | 194.20 | Fluorine substituent; non-aromatic indene backbone |
Key Observations :
- Positional Isomerism : The acetic acid moiety at the 1-position (target compound) versus the 3-position (e.g., 6-chloro and 6-bromo analogs) may influence hydrogen-bonding interactions and solubility .
- Steric and Electronic Modifications : Methylation at the 1-position (e.g., 1784108-36-6) reduces ring flexibility, while fluorine in 1188044-87-2 alters lipophilicity .
Physicochemical Properties
| Property | This compound | 2-(6-Chloro-1H-indazol-3-yl)acetic acid | 2-(6-Bromo-1H-indazol-3-yl)acetic acid |
|---|---|---|---|
| Physical State | Powder | Solid (exact form unspecified) | Solid (exact form unspecified) |
| Storage Conditions | Room temperature | 2–8°C, sealed | 2–8°C, sealed |
| Solubility | Not explicitly reported | Sample solutions provided at 10 mM | Not reported |
| Stability | Air-stable under dry conditions | Moisture-sensitive | Moisture-sensitive |
Key Observations :
- The nitro derivative is stored at room temperature, whereas halogenated analogs often require refrigeration (2–8°C) to prevent degradation .
- Solubility data for halogenated compounds (e.g., 10 mM solutions in ) suggest higher polarity compared to the nitro analog, though this may vary with substituent effects .
Biological Activity
2-(6-nitro-1H-indazol-1-yl)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
The compound can be synthesized through various methods involving the functionalization of indazole derivatives. The introduction of the nitro group at the 6-position enhances the compound's reactivity and biological activity. The presence of the acetic acid moiety is crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have demonstrated that this compound can downregulate key signaling pathways involved in tumor growth, including the PI3K/Akt pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Apoptosis induction |
| MCF-7 (breast cancer) | 4.8 | Cell cycle arrest |
| A549 (lung cancer) | 6.0 | Inhibition of PI3K/Akt signaling |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of bacterial strains. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 12.5 | Effective against Gram-positive bacteria |
| Escherichia coli | 15.0 | Effective against Gram-negative bacteria |
| Pseudomonas aeruginosa | 10.0 | Broad-spectrum activity |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce swelling in animal models of inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Receptors : It may bind to receptors that modulate cell signaling pathways, affecting cell survival and proliferation.
- Oxidative Stress Modulation : By scavenging free radicals, it could reduce oxidative stress, contributing to its protective effects in various diseases.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls.
- Infection Control : Clinical isolates treated with varying concentrations showed a dose-dependent response, affirming its potential as an antimicrobial agent.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reactants/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration + Alkylation | HNO₃/H₂SO₄, chloroacetic acid, K₂CO₃/DMF | 65–75 | 95–98 |
| Direct Coupling | Pre-nitrated indazole, glycine derivative | 50–60 | 90–95 |
How can researchers characterize the crystal structure of this compound using X-ray diffraction and SHELXL refinement?
Basic Research Question
Crystallographic analysis involves:
Single-crystal growth : Slow evaporation of a saturated solution (e.g., acetone/water) to obtain diffraction-quality crystals.
Data collection : X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
Structure solution : Use SHELXT for phase determination via intrinsic phasing or Patterson methods .
Refinement : SHELXL for iterative model optimization, including anisotropic displacement parameters and hydrogen bonding analysis. Key parameters:
- R1 < 0.05 for high-resolution data (e.g., d-spacing ≤ 0.8 Å).
- Validation using CCDC tools to ensure geometric plausibility .
Advanced Consideration : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin laws and scale factors .
What analytical techniques are recommended for assessing the stability of this compound under various storage conditions?
Advanced Research Question
Stability studies should combine:
- Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., onset at ~200°C).
- Hygroscopicity testing : Dynamic vapor sorption (DVS) to evaluate moisture uptake (critical for nitro-containing compounds).
- Spectroscopic monitoring :
- HPLC-PDA : Track degradation products (e.g., nitro reduction byproducts) using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water).
- FT-IR : Detect hydrolysis of the acetic acid moiety (loss of carbonyl peak at ~1700 cm⁻¹).
Q. Table 2: Stability Data Under Accelerated Conditions
| Condition | Degradation Pathway | Half-Life (Days) |
|---|---|---|
| 40°C/75% RH | Hydrolysis | 30 |
| Light exposure (UV-Vis) | Nitro group reduction | 15 |
How does the nitro group at the 6-position of the indazole ring influence the compound's reactivity in nucleophilic substitution reactions?
Advanced Research Question
The nitro group acts as a strong electron-withdrawing group, directing reactivity:
- Electronic effects : Deactivates the indazole ring, reducing electrophilic substitution but enhancing acidity of the N–H proton (pKa ~8–9).
- Steric effects : The 6-nitro group hinders approach of bulky nucleophiles to the adjacent C-7 position.
- Mechanistic studies : DFT calculations (e.g., Gaussian 16) reveal transition-state stabilization in SNAr reactions at C-3, with activation energies ~20 kcal/mol lower than non-nitrated analogs .
Experimental validation : Kinetic monitoring via ¹H NMR (DMSO-d₆) shows 90% conversion in reactions with morpholine at 80°C within 6 hours.
What strategies can be employed to resolve discrepancies in spectroscopic data during structural elucidation?
Q. Methodological Focus
Cross-validation : Compare NMR (¹H, ¹³C, HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₉H₇N₃O₄, [M+H]⁺ = 222.0512).
X-ray vs. computational models : Use Mercury software to overlay experimental crystal structures with DFT-optimized geometries (RMSD < 0.2 Å acceptable).
Contradiction resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
